molecular formula C13H8ClFO2 B6356820 4-Chloro-3-(4-fluorophenyl)benzoic acid, 95% CAS No. 1181566-97-1

4-Chloro-3-(4-fluorophenyl)benzoic acid, 95%

Cat. No. B6356820
CAS RN: 1181566-97-1
M. Wt: 250.65 g/mol
InChI Key: SNMRTCCTPIZONN-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-fluorophenyl)benzoic acid, 95% (4-Cl-3-FPBA 95%) is an organic compound that is widely used in scientific research. This compound is a derivative of benzoic acid, a common carboxylic acid, and is known for its versatility in a wide range of laboratory experiments.

Scientific Research Applications

4-Cl-3-FPBA 95% has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as a reagent in various chemical reactions, such as the synthesis of 4-chloro-3-fluorobenzoic acid, the synthesis of 4-chloro-3-fluoro-4-hydroxybenzoic acid, and the synthesis of 4-chloro-3-fluorobenzaldehyde.

Mechanism of Action

The mechanism of action of 4-Cl-3-FPBA 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the synthesis of fatty acids, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and malonyl-CoA decarboxylase (MCD).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-FPBA 95% are not yet fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in fatty acid synthesis, as mentioned above. This inhibition can lead to changes in the levels of fatty acids in the body, which can have various effects on metabolism and other physiological processes.

Advantages and Limitations for Lab Experiments

The use of 4-Cl-3-FPBA 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also easy to handle and can be stored at room temperature. The main limitation of 4-Cl-3-FPBA 95% is that its mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of its use in experiments.

Future Directions

There are several potential future directions for research on 4-Cl-3-FPBA 95%. One important area of research is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential area of research is to explore the potential applications of this compound in drug development. Additionally, further research could be done to investigate potential toxic effects of 4-Cl-3-FPBA 95% and to explore its potential uses as a pesticide or herbicide. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing 4-Cl-3-FPBA 95%.

Synthesis Methods

4-Cl-3-FPBA 95% can be synthesized in several ways. One method involves the reaction of 4-chloro-3-fluorobenzoic acid with anhydrous sodium acetate in acetic acid. This reaction yields 4-Cl-3-FPBA 95% as a white solid. Another method involves the reaction of 4-chloro-3-fluorobenzoic acid with potassium carbonate in aqueous ethanol, which also yields 4-Cl-3-FPBA 95% as a white solid.

properties

IUPAC Name

4-chloro-3-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRTCCTPIZONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653529
Record name 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-fluorophenyl)benzoic acid

CAS RN

1181566-97-1
Record name 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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